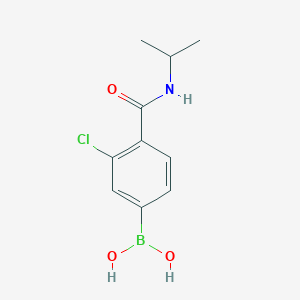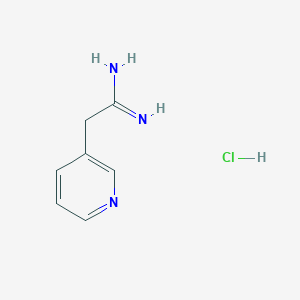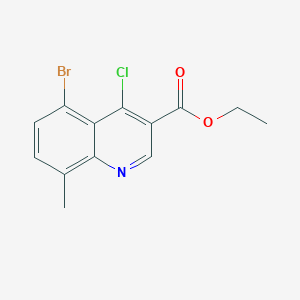
2-ブロモ-3-(クロロメチル)ピリジン
概要
説明
2-Bromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5BrClN.
科学的研究の応用
2-Bromo-3-(chloromethyl)pyridine has diverse applications in scientific research:
作用機序
Target of Action
The primary target of 2-Bromo-3-(chloromethyl)pyridine is the transition metal ions in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-3-(chloromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Bromo-3-(chloromethyl)pyridine is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and density, can be found in chemical databases .
Result of Action
The result of the action of 2-Bromo-3-(chloromethyl)pyridine is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, and it has been particularly successful due to its mild reaction conditions and the stability of the organoboron reagents used .
Action Environment
The action of 2-Bromo-3-(chloromethyl)pyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction is typically carried out under mild conditions, which can be advantageous in terms of environmental impact . Additionally, the organoboron reagents used in the reaction are generally considered to be environmentally benign .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) followed by chlorination with cyanuric chloride . This method is preferred due to its milder reaction conditions and ease of handling compared to traditional methods that use pyrophoric and toxic reagents.
Industrial Production Methods: Industrial production of 2-Bromo-3-(chloromethyl)pyridine often employs similar synthetic routes but on a larger scale. The use of safer and more efficient reagents, such as Turbo Grignard and cyanuric chloride, is emphasized to ensure scalability and safety in industrial settings .
化学反応の分析
Types of Reactions: 2-Bromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a wide range of derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions under mild conditions.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
類似化合物との比較
2-Chloromethylpyridine: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-(chloromethyl)pyridine: An isomer with the same molecular formula but different positioning of the halogen atoms, leading to distinct chemical properties.
Uniqueness: 2-Bromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
特性
IUPAC Name |
2-bromo-3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYEOOYOHXZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)






